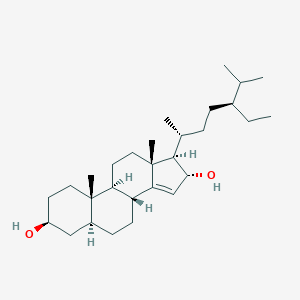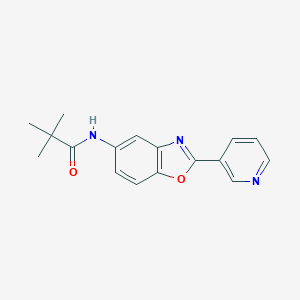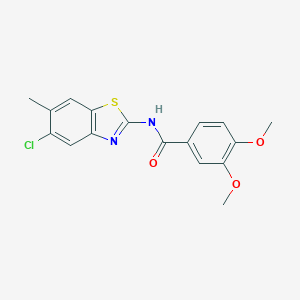
N-(5-iodopyridin-2-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodopyridin-2-yl)-2-methylpropanamide, also known as IPMPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. IPMPA is a derivative of pyridine and has a molecular weight of 279.1 g/mol.
Wirkmechanismus
N-(5-iodopyridin-2-yl)-2-methylpropanamide acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that plays a critical role in the regulation of neuronal excitability. By binding to a specific site on the receptor, N-(5-iodopyridin-2-yl)-2-methylpropanamide enhances the activity of the receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. In addition, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to enhance the activity of the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-iodopyridin-2-yl)-2-methylpropanamide in lab experiments is its specificity for the GABA-A receptor, which allows for the study of the receptor's structure and function. In addition, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to have good pharmacokinetic properties, making it a promising drug candidate for the treatment of various diseases. However, one limitation of using N-(5-iodopyridin-2-yl)-2-methylpropanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(5-iodopyridin-2-yl)-2-methylpropanamide. One direction is the development of N-(5-iodopyridin-2-yl)-2-methylpropanamide-based drugs for the treatment of various diseases, including Alzheimer's disease and schizophrenia. Another direction is the study of N-(5-iodopyridin-2-yl)-2-methylpropanamide's effects on other ion channels and receptors, which may lead to the development of new drugs for the treatment of various diseases. Finally, the study of N-(5-iodopyridin-2-yl)-2-methylpropanamide's toxicity and pharmacokinetics may lead to the development of safer and more effective drugs.
Synthesemethoden
N-(5-iodopyridin-2-yl)-2-methylpropanamide can be synthesized using a variety of methods, including the reaction of 5-iodo-2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base. Another method involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 2-methylpropanoyl hydrazide in the presence of a coupling agent such as EDCI.
Wissenschaftliche Forschungsanwendungen
N-(5-iodopyridin-2-yl)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and molecular biology. In medicinal chemistry, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and schizophrenia. In neurobiology, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been studied for its effects on ion channels, particularly the GABA-A receptor. In molecular biology, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been used as a tool to study the structure and function of ion channels.
Eigenschaften
Produktname |
N-(5-iodopyridin-2-yl)-2-methylpropanamide |
|---|---|
Molekularformel |
C9H11IN2O |
Molekulargewicht |
290.1 g/mol |
IUPAC-Name |
N-(5-iodopyridin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H11IN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
ACBNBVKPYRGCGN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C(C=C1)I |
Kanonische SMILES |
CC(C)C(=O)NC1=NC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)

![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)



